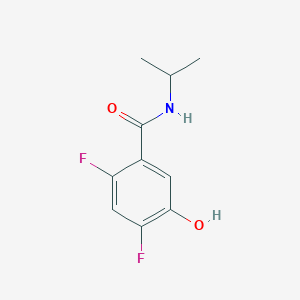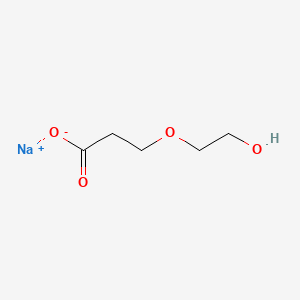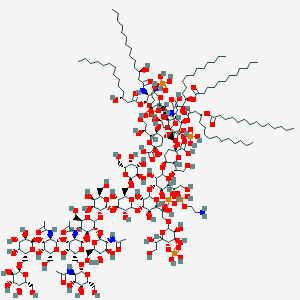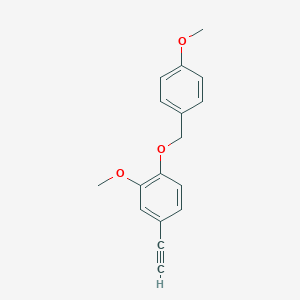
2-Acetyl-N-phenyl-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-N-phenyl-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties. This compound features an acetyl group, a phenyl group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-phenyl-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethyl)aniline with acetyl chloride to form an intermediate, which is then reacted with N-phenylprop-2-enamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure efficiency and consistency. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-N-phenyl-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Acetyl-N-phenyl-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Acetyl-N-phenyl-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Shares the trifluoromethyl group but differs in its overall structure and properties.
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Similar in structure but lacks the acetyl and phenyl groups.
Uniqueness
2-Acetyl-N-phenyl-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C18H15F3N2O2 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-N-phenyl-2-[[4-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12-,22-11? |
Clé InChI |
JGJXPCZVYCFKLI-DBDLLCSWSA-N |
SMILES isomérique |
C/C(=C(\C=NC1=CC=C(C=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O |
SMILES canonique |
CC(=C(C=NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)



![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)


![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
